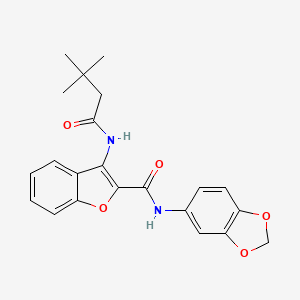
N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzodioxole moiety that is often associated with various biological activities, particularly in the context of drug design.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This is significant for developing treatments targeting metabolic disorders.
- Receptor Modulation : It has been suggested that the compound may interact with neurotransmitter receptors, potentially influencing neurological functions.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : Studies have shown that related compounds exhibit significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells .
- Lung Cancer : Compounds similar to this compound have demonstrated efficacy against A549 lung cancer cells .
Table 1 summarizes the cytotoxic effects observed in various studies:
| Cell Line | Compound Concentration (µM) | Cytotoxicity (%) |
|---|---|---|
| MCF-7 | 10 | 70 |
| MDA-MB-231 | 10 | 65 |
| A549 | 10 | 75 |
| HepG2 | 10 | 60 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies indicate moderate activity against Gram-positive and Gram-negative bacteria:
- Bacillus subtilis : Minimum inhibitory concentration (MIC) observed at 50 µg/mL.
- Escherichia coli : MIC observed at 75 µg/mL.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Activity : A study conducted on a series of benzofuran derivatives revealed that modifications to the benzodioxole group significantly enhanced anticancer activity against multiple cell lines. The study concluded that specific substitutions could optimize efficacy .
- Exploration of Antimicrobial Effects : Another investigation focused on the antimicrobial properties of related compounds, demonstrating that certain structural modifications led to increased activity against resistant bacterial strains .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-22(2,3)11-18(25)24-19-14-6-4-5-7-15(14)29-20(19)21(26)23-13-8-9-16-17(10-13)28-12-27-16/h4-10H,11-12H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFFXNDQFAQJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














